molecular formula C16H18ClN3 B13900935 3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride

3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride

Cat. No.: B13900935
M. Wt: 287.79 g/mol
InChI Key: KKYOWJLYCXBYTB-UHFFFAOYSA-N
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Description

3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride is a chemical compound that belongs to the quinazoline class Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride typically involves the reaction of 2-aminobenzonitrile with phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, often in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated quinazoline derivatives.

Scientific Research Applications

3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4H-quinazolin-2-amine: A simpler analog without the phenylethyl group.

    3-(2-phenylethyl)-4H-quinazolin-2-amine: A structural isomer with the phenylethyl group attached at a different position.

    3-(1-phenylethyl)-4H-quinazolin-2-amine: The free base form without the hydrochloride salt.

Uniqueness

3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride is unique due to the presence of the phenylethyl group, which can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

3-(1-phenylethyl)-4H-quinazolin-2-amine;hydrochloride

InChI

InChI=1S/C16H17N3.ClH/c1-12(13-7-3-2-4-8-13)19-11-14-9-5-6-10-15(14)18-16(19)17;/h2-10,12H,11H2,1H3,(H2,17,18);1H

InChI Key

KKYOWJLYCXBYTB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=CC=CC=C3N=C2N.Cl

Origin of Product

United States

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